Product packaging for (Pyridin-3-yl)urea(Cat. No.:CAS No. 13114-65-3)

(Pyridin-3-yl)urea

Cat. No.: B1295645
CAS No.: 13114-65-3
M. Wt: 137.14 g/mol
InChI Key: MQDVUDAZJMZQMF-UHFFFAOYSA-N
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Description

(Pyridin-3-yl)urea (CAS 13114-65-3) is a high-purity chemical compound featuring a privileged scaffold in modern medicinal chemistry. This compound consists of a pyridine ring linked directly to a urea functional group, a structure that is highly significant in drug discovery . The urea moiety acts as a superior hydrogen-bonding unit, capable of functioning as both a donor and acceptor, which facilitates strong and specific interactions with biological targets such as enzymes and receptors . The pyridine ring further enhances the molecule's properties, contributing to its physicochemical profile and providing a versatile platform for further synthetic modification . This scaffold is of exceptional value in anticancer research. Pyridine-urea hybrids are recognized as promising cores for the development of novel anticancer agents, particularly as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in anti-angiogenesis therapy . Research has demonstrated that synthetic derivatives built upon the pyridine-urea framework exhibit potent in vitro anti-proliferative activity against challenging cancer cell lines, including breast cancer MCF-7 and colon cancer HCT-116 . Some optimized compounds have shown impressive sub-micromolar activity, highlighting the therapeutic potential of this chemical class . Beyond oncology, the pyridinylurea structure is also investigated in other areas, such as the development of tyrosinase inhibitors . Researchers will find this compound to be a fundamental building block for constructing more complex molecular architectures via hybridization strategies. Its structure is amenable to further functionalization, enabling extensive structure-activity relationship (SAR) studies . The product is provided for research applications only. This product is not intended for diagnostic or therapeutic use and is not for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N3O B1295645 (Pyridin-3-yl)urea CAS No. 13114-65-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridin-3-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7N3O/c7-6(10)9-5-2-1-3-8-4-5/h1-4H,(H3,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZTXRZGHLQWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401316505
Record name N-3-Pyridinylurea
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Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13114-65-3
Record name N-3-Pyridinylurea
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Record name N-3-Pyridinylurea
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Record name (pyridin-3-yl)urea
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Synthetic Methodologies and Chemical Transformations of Pyridin 3 Yl Urea and Its Derivatives

Strategies for the Construction of (Pyridin-3-yl)urea Scaffolds

Amine-Isocyanate Coupling Reactions

A primary and widely utilized method for synthesizing this compound involves the reaction of 3-aminopyridine (B143674) with an appropriate isocyanate. scispace.comontosight.ai This reaction is a direct and generally high-yielding approach to unsymmetrical ureas. For instance, the reaction of 3-aminopyridine with t-butyl isocyanate in refluxing tetrahydrofuran (B95107) (THF) yields N-t-Butyl-N'-(3-pyridyl)urea. scispace.com Similarly, reacting 4-butylphenyl isocyanate with 3-aminopyridine is a documented method for preparing 1-(4-butylphenyl)-3-(pyridin-3-yl)urea. ontosight.ai

This method's versatility allows for the synthesis of a diverse range of N-substituted (Pyridin-3-yl)ureas by varying the isocyanate reactant. The reaction conditions are typically mild, and the purification of the resulting urea (B33335) is often straightforward. The general scheme for this reaction is the nucleophilic addition of the amino group of 3-aminopyridine to the electrophilic carbon of the isocyanate.

In some cases, the isocyanate is generated in situ. For example, a tandem synthesis of unsymmetrical ureas has been reported from aryl or pyridyl carboxamides and aminopyridines via a Hofmann rearrangement, where the corresponding isocyanate is formed as a reactive intermediate. rsc.org This approach avoids the direct handling of potentially hazardous isocyanates. rsc.org

Carbonyldiimidazole (CDI)-Mediated Synthesis Approaches

1,1'-Carbonyldiimidazole (CDI) is a safer and effective alternative to phosgene (B1210022) for the synthesis of ureas. nih.govresearchgate.net This method typically proceeds in a two-step, one-pot manner. First, an amine is reacted with CDI to form an imidazolecarbamate intermediate. This intermediate is then reacted with a second amine to produce the unsymmetrical urea. researchgate.net

For the synthesis of this compound derivatives, 3-aminopyridine can be reacted with CDI, followed by the addition of another amine. researchgate.net The reaction of primary amine hydrochlorides with CDI is a useful method for creating monosubstituted carbamoylimidazoles, which are stable, crystalline solids that can act as masked isocyanate equivalents. researchgate.net These can then be reacted with various nucleophiles to form ureas and other derivatives. researchgate.net

The use of CDI is advantageous as it avoids the use of toxic phosgene and often results in high purity products due to fewer side reactions. nih.gov The reaction can be performed under mild conditions, and the byproducts are typically easily removed.

One-Pot Synthetic Protocols, including Catalytic Methods (e.g., DABAL-Me3 mediated)

One-pot syntheses are highly efficient as they reduce the number of workup and purification steps, saving time and resources. Several one-pot methods for the synthesis of this compound and its derivatives have been developed.

One such method involves the reaction of hetero/aryl amines with chlorosulfonyl isocyanate, followed by in situ hydrolysis. This has been used to synthesize various hetero/aryl ureas, including derivatives of this compound, in good yields. asianpubs.org For example, 1-(5-Bromopyridin-3-yl)urea and 1-(6-Chloropyridin-3-yl)urea have been synthesized using this protocol. asianpubs.org

Another notable one-pot catalytic method utilizes bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane (DABAL-Me3). researchgate.netresearchgate.netasianpubs.org This air-stable and easy-to-handle reagent facilitates the direct conversion of N-protected amines, such as those with Alloc, Cbz, and Boc protecting groups, into unsymmetrical ureas with high yields. researchgate.net The synthesis of 1-(2-chloropyridin-3-yl)-3-substituted urea derivatives has been successfully achieved from 2-chloropyridin-3-amine and tert-butyl substituted carbamates using a catalytic amount of DABAL-Me3. asianpubs.org This method is attractive for its practicality and efficiency. researchgate.netresearchgate.net

A one-pot synthesis of N-monosubstituted ureas from nitriles via a Tiemann rearrangement has also been described, providing a direct route to versatile urea derivatives from a wide range of nitriles. researchgate.net

Microwave-Assisted Synthesis Methodologies

Microwave-assisted organic synthesis has gained prominence as a green chemistry technique that can significantly reduce reaction times and improve yields. mdpi.com This methodology has been successfully applied to the synthesis of this compound derivatives.

For example, the DABAL-Me3 mediated synthesis of 1-(2-chloropyridin-3-yl)-3-substituted urea derivatives has been shown to be more efficient under microwave irradiation compared to conventional heating. asianpubs.orgasianpubs.org The microwave method resulted in shorter reaction times and higher yields of the desired products. asianpubs.org

Microwave irradiation has also been used for the direct condensation of 2-aminophenol (B121084) with nicotinic acid in DMF to synthesize 2-(pyridin-3-yl)-1,3-benzoxazole in excellent yield. researchgate.net While not a direct synthesis of the urea, this demonstrates the utility of microwave assistance in reactions involving the pyridin-3-yl moiety. The use of microwave heating has been shown to offer distinct advantages in terms of improved product yields and reduced reaction times for various heterocyclic syntheses. mdpi.comresearchgate.net

Synthetic MethodKey ReagentsAdvantagesExample ProductReference
Amine-Isocyanate Coupling3-Aminopyridine, IsocyanateDirect, generally high-yieldingN-t-Butyl-N'-(3-pyridyl)urea scispace.com
CDI-Mediated Synthesis3-Aminopyridine, CDI, AmineSafer than phosgene, high purityUnsymmetrical (Pyridin-3-yl)ureas nih.govresearchgate.net
One-Pot Catalytic (DABAL-Me3)Amine, Carbamate (B1207046), DABAL-Me3Efficient, air-stable catalyst, high yields1-(2-chloropyridin-3-yl)-3-substituted ureas asianpubs.org
Microwave-Assisted SynthesisAmine, Carbamate, DABAL-Me3 (under MW)Reduced reaction time, improved yields1-(2-chloropyridin-3-yl)-3-substituted ureas asianpubs.orgasianpubs.org

Cyclization Reactions and Annulation Strategies Involving Pyridin-3-yl Moieties

The this compound scaffold can be incorporated into more complex heterocyclic systems through cyclization and annulation reactions. These strategies are crucial for creating novel molecular architectures with potential biological activities.

For instance, N,N'-di-(3-pyridyl)-urea can be synthesized and subsequently used as an intermediate in a multi-step process to produce 2-nitro-3-aminopyridine. google.com This involves the nitration of the dipyridylurea followed by hydrolysis. google.com

In another example, a pyridyl urea macrocycle was synthesized through a multi-step approach that involved coupling an isocyanate with an aminopyridine derivative to form a urea, followed by deprotection and a final intramolecular cyclization. researchgate.net

Furthermore, N,N-dialkyl-N'-(pyridin-2-yl)-ureas can serve as precursors to quinazolin-2,4(1H,3H)-diones and thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones through annulation reactions with substituted anthranilic esters or 2-aminothiophene-3-carboxylates. researchgate.netresearchgate.net These reactions involve the formation of N-aryl-N'-pyridyl ureas followed by cyclocondensation. researchgate.net

Derivatization and Structural Diversification Strategies

Once the core this compound scaffold is constructed, it can be further modified to create a library of derivatives. These derivatization strategies are essential for structure-activity relationship (SAR) studies in drug discovery.

A common approach is to introduce various substituents onto the terminal phenyl ring of 1-phenyl-3-(pyridin-3-yl)urea derivatives. mdpi.com For example, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were synthesized with different solvent exposure moieties and substituents with varying electronic properties on the terminal phenyl group. mdpi.com

Another strategy involves the modification of the urea moiety itself. N,N-dimethyl-N'-(pyridin-2-yl)urea can undergo a transamination reaction when heated in the presence of other amines, leading to N-alkyl/aryl-N'-(pyridin-2-yl)ureas without affecting the N-oxide function if present. researchgate.net This allows for the late-stage diversification of the urea substituent.

The pyridine (B92270) ring itself can also be a site for derivatization. For example, the synthesis of 1-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(pyridin-3-yl)urea (B2886442) involves introducing a furan-3-yl group onto the pyridine ring of a precursor. vulcanchem.com

Advanced derivatization can lead to complex molecules, such as those where the urea scaffold is linked to other heterocyclic systems like oxadiazoles (B1248032) or pyrazines. vulcanchem.comevitachem.com These strategies highlight the versatility of the this compound core for the development of novel compounds.

Derivatization StrategyStarting MaterialModificationExample ProductReference
Substitution on Terminal Phenyl Ring1-phenyl-3-(4-(pyridin-3-yl)phenyl)ureaAddition of various substituents (e.g., -Cl, -CF3)1-(2-(4-(Hydroxymethyl)piperidin-1-yl)-4-(pyridin-3-yl)phenyl)-3-(3-chloro-4-trifluoromethyl-phenyl)urea mdpi.com
Transamination of Urea MoietyN,N-dimethyl-N'-(pyridin-2-yl)urea N-oxideReaction with different aminesN-alkyl/aryl-N'-(pyridin-2-yl)urea N-oxides researchgate.net
Substitution on Pyridine RingThis compound precursorIntroduction of other heterocyclic groups (e.g., furan)1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(pyridin-3-yl)urea vulcanchem.com
Linkage to Other HeterocyclesThis compound precursorFormation of oxadiazole or pyrazine (B50134) rings1-Phenethyl-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea vulcanchem.com

Introduction of Substituents on the Pyridine Ring

The pyridine ring of this compound is a key site for chemical modification, enabling the introduction of various substituents to modulate the compound's properties. These modifications can influence factors such as solubility, electronic properties, and biological activity.

One common approach involves the use of pre-functionalized pyridine precursors. For instance, a variety of substituted pyridin-3-ylamines can be reacted with isocyanates or their synthetic equivalents to yield the corresponding substituted this compound derivatives. mdpi.commdpi.com This method allows for a diverse range of substituents, including alkyl, alkoxy, and halogen groups, to be incorporated onto the pyridine ring. For example, 1-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)-3-phenylurea and its analogs have been synthesized using this strategy. mdpi.com

Another strategy is the direct functionalization of the pyridine ring after the formation of the urea moiety. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can be employed, although the directing effects of the urea substituent must be considered. The presence of the urea group, an activating group, can influence the position of substitution.

Furthermore, palladium-catalyzed cross-coupling reactions are powerful tools for introducing aryl, heteroaryl, and other groups onto the pyridine ring. acs.org For example, a Suzuki coupling reaction could be used to introduce a phenyl group at a specific position on the pyridine ring, leading to derivatives like 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea. nih.gov Similarly, the introduction of a furan-3-yl group onto the pyridine ring has been achieved through heterocyclic substitution methods. vulcanchem.com

The following table summarizes some examples of substituted this compound derivatives and the synthetic approaches used.

Compound NameSubstituent(s) on Pyridine RingSynthetic Approach
1-(6-(4-Methoxyphenyl)-2-methylpyridin-3-yl)-3-phenylurea6-(4-Methoxyphenyl), 2-methylReaction of substituted pyridin-3-ylamine with phenyl isocyanate. mdpi.com
1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea4-PhenylSuzuki coupling of a halo-substituted this compound with phenylboronic acid. nih.gov
1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(pyridin-3-yl)urea6-(Furan-3-yl)Heterocyclic substitution reaction. vulcanchem.com
1-[2-(2-tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea2-(2-tert-butylphenoxy)Reaction of a substituted pyridine derivative with a phenyl isocyanate. ontosight.ai

Modifications at the Urea Nitrogen Atoms for Structural Diversity

A primary method for achieving this diversity is through the reaction of 3-aminopyridine or its derivatives with a wide array of isocyanates. This approach allows for the introduction of various alkyl, aryl, and heterocyclic groups at the N3 position of the urea. For example, reacting 3-aminopyridine with phenyl isocyanate yields 1-phenyl-3-(pyridin-3-yl)urea. By using substituted phenyl isocyanates, a library of derivatives with different electronic and steric properties can be generated. mdpi.comnih.gov

N-alkylation and N-arylation of the urea nitrogens can also be accomplished post-synthesis. mdpi.comtandfonline.com For instance, the less substituted nitrogen of this compound can be selectively alkylated using alkyl halides in the presence of a base. Similarly, palladium-catalyzed N-arylation reactions can introduce aryl or heteroaryl groups. acs.org

The following table illustrates the structural diversity that can be achieved through modifications at the urea nitrogen atoms.

Compound NameModification at Urea NitrogenSynthetic Method
1-Benzoyl-3-[(pyridin-3-yl)methyl]urea (B2656628)Benzoyl group at N1, (pyridin-3-yl)methyl group at N3Reaction of benzoyl isocyanate with 3-(aminomethyl)pyridine. vulcanchem.com
1-(Naphthalen-1-yl)-3-(pyridin-3-yl)ureaNaphthalen-1-yl group at N1Reaction of 3-aminopyridine with 1-naphthyl isocyanate (generated in situ from CDI and α-naphthylamine). neicon.ru
1-Phenyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)ureaPhenyl group at N1, (5-(thiophen-2-yl)pyridin-3-yl)methyl group at N3Reaction of an appropriately substituted amine with phenyl isocyanate.
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea4-Chloro-3-(trifluoromethyl)phenyl group at N1Reaction of a substituted aniline (B41778) with a phenyl isocyanate derivative. nih.gov

Incorporation into Polycyclic and Fused Heterocyclic Systems

The this compound moiety can serve as a versatile building block for the synthesis of more complex polycyclic and fused heterocyclic systems. These larger structures often exhibit unique biological activities and chemical properties.

One common strategy involves the cyclocondensation of a this compound derivative with a suitable bifunctional reagent. For example, reacting 3-amino-2-(pyridin-3-yl)-4-quinazolinone with p-hydroxyphenyl isocyanate can lead to the formation of a phenylurea derivative, which can then undergo further reaction with diethyl malonate to yield a fused pyrimidine (B1678525) system. bibliomed.org This demonstrates how the urea functionality can act as a reactive handle for constructing additional rings.

Another approach is the intramolecular cyclization of a suitably substituted this compound derivative. For instance, a this compound with a reactive group on the pyridine ring or the other urea substituent can be induced to cyclize, forming a fused heterocyclic system. This has been demonstrated in the synthesis of imidazo[4,5-b]pyridin-2-ones from N-pyridyl-N-hydroxylamine intermediates, which can be considered precursors to cyclic ureas. nih.gov

Furthermore, the this compound scaffold can be incorporated into larger heterocyclic frameworks through multi-step synthetic sequences. For example, derivatives of 1H-indole-2-carbohydrazide have been synthesized where a (pyridin-3-yl)pyrimidinylamino)phenyl)ureido moiety is attached to the indole (B1671886) ring. tandfonline.com Similarly, tetrahydrothieno[2,3-c]pyridin-2-yl)urea derivatives have been prepared by first constructing the thienopyridine ring system and then forming the urea moiety. jocpr.com

The table below provides examples of polycyclic and fused heterocyclic systems incorporating the this compound motif.

Heterocyclic SystemSynthetic Strategy
Pyrimido[2,1-b]quinazolinone derivativeCyclocondensation of a this compound derivative with diethyl malonate. bibliomed.org
Imidazo[4,5-b]pyridin-2-oneIntramolecular C-H amidation of a this compound precursor. nih.gov
5-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivativeMulti-step synthesis involving the reaction of an indole intermediate with a (pyridin-3-yl)pyrimidine derivative. tandfonline.com
Tetrahydrothieno[2,3-c]pyridin-2-yl)urea derivativeConstruction of the thienopyridine ring followed by urea formation. jocpr.com
Pyrazolo[4,3-b] ontosight.aiCurrent time information in Bangalore, IN.thiazine derivativeReaction of a bromo-substituted pyrazolone (B3327878) with cysteine. scirp.org
Pyrido[2,3-d]pyrimidine (B1209978) derivativeFusion of 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile with urea. mdpi.comresearchgate.net

Formation of Bis-urea and Multi-urea Architectures

The synthesis of molecules containing two or more urea functionalities, known as bis-ureas and multi-ureas, based on the this compound scaffold, has garnered significant interest. These architectures are important in supramolecular chemistry and for the development of compounds with specific binding properties.

A straightforward method for synthesizing symmetrical bis-ureas involves the reaction of a diamine with two equivalents of a pyridyl isocyanate. For instance, reacting 1,4-diaminobutane (B46682) with 3-pyridyl isocyanate yields 1,1'-(butane-1,4-diyl)bis(3-(pyridin-3-yl)urea). mdpi.com Similarly, reacting a diisocyanate, such as hexamethylene diisocyanate, with two equivalents of 3-aminopyridine produces the corresponding bis-urea. mdpi.com

The synthesis of unsymmetrical bis-ureas or more complex multi-urea architectures requires more controlled, stepwise approaches. One could first synthesize a mono-protected diamine, react it with one type of isocyanate, deprotect, and then react with a second, different isocyanate.

These bis-urea and multi-urea compounds can act as ligands for the formation of coordination polymers. For example, 1,3-dithis compound (B26232) has been used as a ligand to synthesize coordination polymers with copper(II), forming structures like poly[[μ-1,3-bisthis compound]bis(μ4-succinato)dicopper(II)] and poly[[μ-1,3-bisthis compound]bis(μ4-glutarato)dicopper(II)]. iucr.orgiucr.orgresearchgate.net In these structures, the bis-urea ligand bridges metal centers, creating extended networks.

The following table presents examples of bis-urea architectures based on this compound.

Compound NameLinker between Urea GroupsSynthetic Method
1,1'-(Butane-1,4-diyl)bis(3-(pyridin-3-yl)urea)Butane-1,4-diylReaction of 1,4-diaminobutane with 3-pyridyl isocyanate. mdpi.com
1,1'-(Hexane-1,6-diyl)bis(3-(pyridin-3-yl)urea)Hexane-1,6-diylReaction of hexamethylene diisocyanate with 3-aminopyridine. mdpi.com
Poly[[μ-1,3-bisthis compound]bis(μ4-succinato)dicopper(II)]N/A (Coordination Polymer)Self-assembly of Cu(NO₃)₂, succinic acid, and 1,3-dithis compound. iucr.orgresearchgate.net
Poly[[μ-1,3-bisthis compound]bis(μ4-glutarato)dicopper(II)]N/A (Coordination Polymer)Self-assembly of Cu(NO₃)₂, glutaric acid, and 1,3-dithis compound. iucr.org

Mechanistic Investigations of Reaction Pathways in this compound Synthesis

Understanding the reaction mechanisms involved in the synthesis of this compound and its derivatives is crucial for optimizing reaction conditions, improving yields, and controlling selectivity.

A common method for forming the urea linkage is the reaction of an amine with an isocyanate. The generally accepted mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the isocyanate, forming a tetrahedral intermediate. This intermediate then collapses to the urea product.

In cases where isocyanates are generated in situ, such as from the Curtius rearrangement of an acyl azide (B81097), the mechanism involves the thermal or photochemical decomposition of the azide to a nitrene, which then rearranges to the isocyanate. vulcanchem.com The subsequent reaction with the amine follows the pathway described above.

For syntheses utilizing phosgene or its equivalents like carbonyldiimidazole (CDI), the mechanism is a two-step process. First, the amine (e.g., 3-aminopyridine) reacts with CDI to form an activated carbamoyl (B1232498) intermediate. This intermediate is then attacked by a second amine, displacing the imidazole (B134444) group to form the urea. neicon.ru

Computational studies, such as those using Density Functional Theory (DFT), have provided deeper insights into the reaction pathways. For the synthesis of unsymmetrical ureas bearing 2-pyridyl units, a proposed mechanism involves the in situ pyridinolysis of phenyl chloroformate, followed by an inner molecular rearrangement to a phenyl carbamate hydrochloride. A concerted mechanism is suggested to be more favorable than a pathway involving zwitterionic or neutral ortho-pyridinyl isocyanate intermediates, especially for meta- and para-pyridinyl fragments. rsc.org

In organocatalyzed syntheses, such as the formation of ureas from propargylamines, primary amines, and CO2 using a guanidine (B92328) catalyst, the proposed mechanism involves the formation of a carbamate intermediate from the more reactive propargylamine, CO2, and the catalyst. This intermediate dehydrates in situ to an isocyanate, which then reacts with the primary amine to form the acyclic urea, followed by a rapid cyclization step. unipr.it

The Tiemann rearrangement offers another pathway to N-monosubstituted ureas from nitriles. This involves the rearrangement of an amidoxime (B1450833) in the presence of a sulfonyl chloride to form an N-substituted cyanamide, which is then hydrolyzed to the urea. researchgate.net

Understanding these mechanistic details allows for the rational design of synthetic routes and the selection of appropriate reagents and conditions to achieve the desired this compound derivatives with high efficiency and selectivity.

Advanced Spectroscopic and Structural Characterization Methods in Pyridin 3 Yl Urea Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy provides detailed information about the atomic arrangement within a molecule by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) is crucial for identifying the number and environment of hydrogen atoms in a molecule. In the context of (Pyridin-3-yl)urea derivatives, ¹H NMR spectra reveal characteristic signals for the protons on the pyridine (B92270) ring, the urea (B33335) (-NH-CO-NH-) group, and any substituents.

For 1,3-dithis compound (B26232), the ¹H NMR spectrum in DMSO-d6 shows distinct signals corresponding to the pyridine and urea protons. The urea protons typically appear as a singlet around 9.00 ppm. The pyridine protons exhibit characteristic multiplets: a signal at approximately 8.20 ppm (doublet, J = 4.3 Hz), a doublet of multiplets around 7.95 ppm (J = 8.2 Hz), and a doublet of doublets near 7.35 ppm (J = 8.4, 4.8 Hz). uva.nl

The chemical shifts of the urea protons are sensitive to their chemical environment and can be influenced by factors such as solvent and the presence of hydrogen bonding. mdpi.com For instance, in some substituted this compound compounds, the NH protons of the urea group can appear at different chemical shifts, providing insights into the molecular conformation. neicon.ru

Interactive Table: ¹H NMR Chemical Shifts (δ, ppm) for Selected this compound Derivatives.

Compound Urea Protons (NH) Pyridine Protons Other Protons Solvent
1,3-Dithis compound 9.00 (s, 2H) 8.20 (d, 2H), 7.95 (dm, 2H), 7.35 (dd, 2H) DMSO-d6
1-(Naphthalen-1-yl)-3-(pyridin-3-yl)urea Not specified Not specified Not specified Not specified
1-(2-Fluorophenyl)-3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-4-(pyridin-3-yl)phenyl)urea 8.91 (s, 1H), 9.36 (s, 1H) 8.54 (d, 1H), 8.52 (s, 1H), 8.10-8.13 (m, 2H), 7.43-7.45 (m, 2H) 2.73-2.75 (m, 6H), 2.95 (s, 4H), 4.26 (t, 2H), 7.15-7.17 (m, 4H) DMSO-d6

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. For 1,3-dithis compound, the ¹³C NMR spectrum in DMSO-d6 shows a characteristic peak for the urea carbonyl carbon. The chemical shifts of the pyridine carbons also provide valuable structural information. uva.nl The analysis of ¹³C NMR spectra is instrumental in confirming the successful synthesis of this compound derivatives and in identifying the positions of various substituents on the aromatic rings. mdpi.comrsc.org

Interactive Table: ¹³C NMR Chemical Shifts (δ, ppm) for Selected this compound Derivatives.

Compound Carbonyl Carbon (C=O) Pyridine Carbons Other Aromatic/Aliphatic Carbons Solvent
1,3-Dithis compound Not specified Not specified Not specified DMSO-d6
1-(4-Methoxyphenyl)-3-(4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl)urea 152.75 148.53, 147.69, 135.29, 134.44, 124.28 55.62, 56.52, 60.63, 97.26, 114.56, 115.98, 120.25, 120.37, 122.61, 131.05, 131.63, 133.04, 134.07, 146.17, 152.89, 154.15, 155.02 DMSO-d6

For halogenated analogs of this compound, particularly those containing fluorine, ¹⁹F NMR spectroscopy is a powerful analytical tool. rsc.org Due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range, this technique allows for the precise characterization of fluorinated compounds. rsc.orgnih.gov For example, in the study of N-(fluorophenyl)-N'-(3-nitrophenyl)ureas, ¹⁹F NMR was used to assign the signals of the fluorine atoms and to study the electronic effects of substituents. nih.gov The chemical shifts of fluorine atoms can provide insights into the electronic environment within the molecule and can be correlated with substituent parameters. nih.gov In one study, the ¹⁹F NMR spectra of certain fluorinated ureas showed signals around -131 ppm. neicon.ru

Carbon (¹³C) NMR Investigations

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound and its derivatives. libretexts.org In ESI-MS, the sample is introduced as a solution, and ions are generated by applying a high voltage to a capillary. polyu.edu.hk This method typically produces protonated molecules [M+H]⁺, which allows for the direct determination of the molecular weight. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. nih.gov For instance, a common fragmentation pathway for N,N'-substituted ureas involves the cleavage of the C-N bond, leading to the elimination of an isocyanate moiety. nih.gov

High-Resolution Electrospray Ionization Time-of-Flight (HRESI-TOF) Mass Spectrometry provides highly accurate mass measurements, often to within a few parts per million (ppm). rsc.orgresearchgate.net This level of accuracy allows for the unambiguous determination of the elemental composition of a molecule. HRESI-TOF has been utilized to confirm the molecular formula of various this compound derivatives. tandfonline.com For example, in the analysis of imidacloprid-urea, a related compound, HRESI-TOF MS was used to obtain high-resolution mass data, confirming the elemental composition. The high resolving power of TOF analyzers is particularly beneficial for distinguishing between molecules with very similar masses. uzh.chmdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups within this compound and analyzing their vibrational modes. The IR spectrum of urea itself is well-documented, with characteristic bands that are also present in its derivatives. pw.edu.pl Key vibrational modes include N-H stretching, C=O (Amide I) stretching, and N-H bending vibrations. pw.edu.pl

In this compound compounds, the presence of the pyridine ring introduces additional vibrational modes. The region between 1600-1500 cm⁻¹ is typically associated with the C=C and C=N stretching vibrations of the pyridine ring, confirming the integrity of the heterocyclic structure. researchgate.net The N-H stretching vibrations of the urea moiety are observed in the 3500-3000 cm⁻¹ region. researchgate.net

The precise frequencies of these vibrations can be influenced by intermolecular interactions, particularly hydrogen bonding. For instance, the involvement of the urea C=O group and N-H groups in hydrogen bonding can lead to shifts in their respective stretching frequencies. A major challenge in the IR spectroscopy of aqueous or hydrated samples is the strong absorption of water in the mid-IR range, which can obscure important biochemical information, especially around the Amide I (~1650 cm⁻¹) and lipid (3000–3500 cm⁻¹) absorption regions. nih.gov

Table 1: Characteristic IR Absorption Bands for Urea and Pyridine Moieties

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Urea (N-H) Stretching 3500-3000 researchgate.net
Urea (C=O) Amide I Stretching ~1650 nih.gov
Urea (N-H) Bending ~1600 pw.edu.pl

This table provides a generalized range for the vibrational frequencies, which can vary based on the specific molecular environment and intermolecular interactions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the precise determination of the three-dimensional atomic arrangement of this compound and its derivatives in the solid state.

In coordination polymers, such as those involving zinc, this compound can act as a bridging ligand. Crystallographic analysis of one such zinc-based coordination polymer showed an orthorhombic crystal system with the space group Pbcm. The unit cell parameters were determined to be a = 12.0755(11) Å, b = 17.7239(16) Å, and c = 17.4919(16) Å. The structure of a copper(II) coordination polymer with 1,3-bisthis compound and succinate (B1194679) ligands was also characterized, revealing a monoclinic crystal system with the space group P2₁/c. researchgate.net

Table 2: Crystallographic Data for a this compound Containing Coordination Polymer

Parameter Value Reference
Crystal System Orthorhombic
Space Group Pbcm
a (Å) 12.0755(11)
b (Å) 17.7239(16)
c (Å) 17.4919(16)

This compound and its derivatives are versatile ligands in coordination chemistry due to the presence of multiple donor atoms (nitrogen atoms of the pyridine ring and oxygen atom of the urea group). researchgate.net In a copper(II) coordination polymer, the 1,3-bisthis compound (3-dpu) ligand coordinates to the copper centers through the pyridyl nitrogen atoms. nih.goviucr.orgiucr.org The copper atoms in this structure exhibit a square-pyramidal coordination environment, with the apical positions occupied by the pyridyl nitrogen donors. nih.goviucr.orgiucr.org

In another example, a zinc coordination polymer features two distinct zinc centers. iucr.orgnih.gov One zinc atom has a pseudo-tetrahedral coordination environment with a pyridyl-N donor and three oxygen atoms from the isophthalate (B1238265) ligands. iucr.orgnih.gov The other zinc atom is five-coordinate, with a geometry intermediate between square-pyramidal and trigonal-bipyramidal, coordinated to a pyridyl-N, three oxygen atoms, and a water molecule. iucr.orgnih.gov The urea moiety itself can also participate in coordination, as seen in palladium(II) cages where the urea N-H groups act as binding sites for anions. acs.org

Hydrogen bonding plays a crucial role in the supramolecular assembly of this compound compounds. Unlike many diaryl ureas which form a characteristic one-dimensional N-H···O urea tape motif, pyridyl ureas often exhibit different hydrogen bonding patterns. acs.org This is attributed to the electron-withdrawing nature of the pyridine ring, which can weaken the C=O as a hydrogen bond acceptor. acs.org

Analysis of Coordination Environments and Ligand Binding Modes

Advanced Spectroscopic Methods for Specific Research Problems

For more specialized investigations, particularly those involving magnetic properties, advanced spectroscopic techniques are employed.

Far-infrared (FIR) spectroscopy, which covers the low-energy region of the electromagnetic spectrum (ca. 400–10 cm⁻¹), is used to study intermolecular vibrations and low-frequency intramolecular modes, such as those associated with metal-ligand bonds in coordination complexes. acs.orgrsc.org

Frequency-Domain Fourier-Transform Terahertz Electron Paramagnetic Resonance (FD-FT THz-EPR) is a powerful technique for studying the magnetic properties of materials with unpaired electrons, such as high-spin transition metal and rare earth ions. d-nb.infohelmholtz-berlin.de This method allows for the direct measurement of spin transition energies, including zero-field splittings and exchange interactions, which are often in the THz frequency range. d-nb.infohelmholtz-berlin.detu-dortmund.de By applying a magnetic field, FD-FT THz-EPR can provide detailed information about the electronic structure and magnetic anisotropy of paramagnetic centers. d-nb.infohelmholtz-berlin.de While there are no specific search results detailing the application of FD-FT THz-EPR to this compound itself, this technique is highly relevant for characterizing the magnetic properties of coordination complexes derived from this compound ligands and paramagnetic metal ions.

Fluorescence Spectroscopy and Bio-imaging Techniques for Mechanistic Insights

Fluorescence spectroscopy and associated bio-imaging techniques have emerged as powerful tools for elucidating the mechanisms of action of bioactive molecules. In the context of this compound derivatives, these methods provide a visual and quantitative means to understand how these compounds interact with biological systems at the cellular and tissue levels. A notable application is in the investigation of the molluscicidal activity of 1-(4-chlorophenyl)-3-(pyridin-3-yl)urea, also known as PBQ. ipd.org.cn

Research into the snail-killing mechanism of PBQ has utilized optical visualization methods to gain new insights. ipd.org.cn Scientists employed a novel viscosity-sensitive fluorescent probe, NCV, to study the effects of PBQ on the golden apple snail, Pomacea canaliculata. ipd.org.cn The fundamental principle of this approach is that changes in the cellular environment, such as viscosity, can alter the fluorescence emission of the probe, thereby signaling a physiological or pathological event. The probe NCV was designed to exhibit a significant enhancement in fluorescence intensity in more viscous environments. ipd.org.cn

In the study, after treating the snails with varying concentrations of PBQ over different time periods, their organs were sectioned and prepared for fluorescence imaging. ipd.org.cn The results demonstrated a significant increase in fluorescence in the snail's liver and stomach when exposed to PBQ, particularly at a concentration of 0.75 mg/L for 72 hours. ipd.org.cn This enhanced fluorescence directly correlated with an increase in the viscosity of these organs. ipd.org.cn In contrast, the foot plantar of the snail showed no significant change in fluorescence intensity, suggesting that the liver and stomach are the primary target organs for PBQ's toxic action. ipd.org.cn

These bio-imaging findings were further corroborated by traditional histological methods, such as Hematoxylin and Eosin (HE) staining, which confirmed that the increased viscosity was associated with PBQ-induced liver damage. ipd.org.cn This use of fluorescence bio-imaging provided a rapid and dynamic optical method to visualize the subcellular impact of a this compound derivative, linking the compound's presence to a specific biophysical change (increased viscosity) and a pathological outcome (organ damage). ipd.org.cn

The table below summarizes the key findings from this mechanistic study.

Compound Technique Fluorescent Probe Biological System Key Observation Mechanistic Insight
1-(4-chlorophenyl)-3-(pyridin-3-yl)urea (PBQ)Fluorescence Bio-imagingNCV (Viscosity-sensitive probe)Pomacea canaliculata (golden apple snail) tissues (liver, stomach, foot plantar)Significant fluorescence increase observed in the liver and stomach upon exposure to PBQ (0.75 mg/L for 72h). ipd.org.cnPBQ acts on the liver and stomach, causing an increase in intracellular viscosity which leads to organ damage and toxicity. ipd.org.cn

Theoretical and Computational Chemistry Approaches in Pyridin 3 Yl Urea Studies

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation serve as foundational tools for exploring the dynamic nature of (Pyridin-3-yl)urea. These methods allow for the prediction of conformational landscapes and the potential for biological activity through structure-based relationships.

In the case of pyridinyl ureas, the orientation of the pyridine (B92270) ring relative to the urea (B33335) backbone is of significant interest. Intramolecular hydrogen bonding can play a crucial role in stabilizing specific conformations. For instance, in related 2-ureapyridine structures, an intramolecular hydrogen bond between the pyridine nitrogen and a urea N-H group can stabilize a cis amide conformation. acs.org This pre-organization can be vital for binding to biological targets, such as the hinge region of protein kinases. acs.org While this compound lacks the ortho-positioning that facilitates this specific intramolecular bond, the potential for various intermolecular hydrogen bonding arrays remains, influencing its crystal packing and solution-state aggregation. researchgate.net The stereochemical arrangement dictates the molecule's shape and the accessibility of its hydrogen bond donors and acceptors, which in turn influences its interaction with other molecules.

Table 1: Conformational Preferences in Acyclic Urea Derivatives This table illustrates the general conformational preferences observed in urea-containing structures, which provides a basis for analyzing this compound.

Conformation Type Typical Dihedral Angles (ω) Stability Factors Typical Context
trans,trans ω₁ ≈ 180°, ω₂ ≈ 180° Steric hindrance is minimized; energetically favored. Unsubstituted or symmetrically substituted N,N'-ureas. nih.gov
trans,cis ω₁ ≈ 180°, ω₂ ≈ 0° Higher in energy; can be stabilized by specific interactions. May occur with bulky N-substituents or in constrained systems.
cis,cis ω₁ ≈ 0°, ω₂ ≈ 0° Generally unfavorable due to steric clash. Observed when N-methylation is introduced. nih.gov
Stabilized cis One amide bond is cis (ω ≈ 0°) Intramolecular hydrogen bonding. Acyclic linkers in kinase inhibitors, e.g., 2-ureapyrazine. acs.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For urea derivatives, QSAR studies have been instrumental in designing new potential therapeutic agents. tandfonline.com These models are built by calculating a set of numerical descriptors for each molecule and using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to find a correlation with measured activity. tandfonline.comnih.gov

In studies of diaryl urea derivatives, descriptors representing molecular size, degree of branching, aromaticity, and polarizability have been shown to affect their inhibitory activity. nih.gov For pyridinyl-urea type structures, thermodynamic descriptors have also been found to correlate with biological activity. ijpsonline.com A QSAR model can guide the synthesis of new derivatives by predicting which structural modifications are likely to enhance activity. The statistical quality of a QSAR model is assessed using parameters like the coefficient of determination (r²), the cross-validated correlation coefficient (q²), and the predictive r² (pred_r²). researchgate.netijpsonline.com

Table 2: Example of Statistical Results from a 2D-QSAR Model for Bioactive Urea Conjugates This table presents typical validation metrics for a QSAR model, demonstrating its statistical significance and predictive power.

Statistical Parameter Value Description
r² (Correlation Coefficient) 0.8940 Represents the fraction of variance in the observed activity that is explained by the model. ijpsonline.com
q² (Cross-validated r²) 0.8197 Measures the internal predictive ability of the model, determined by leave-one-out cross-validation. ijpsonline.com
pred_r² (Predictive r² for test set) 0.6675 Measures the model's ability to predict the activity of an external set of compounds not used in model generation. ijpsonline.com
F-test 50.6234 Indicates the statistical significance of the regression model. ijpsonline.com

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein). mdpi.comphyschemres.org This technique is crucial for predicting the binding mode and affinity of potential drug candidates. mdpi.com For pyridinyl urea compounds, docking studies have been used to elucidate binding mechanisms with various protein targets, including kinases like Apoptosis Signal-regulating Kinase 1 (ASK1) and VEGFR2. mdpi.comnih.gov

The process involves placing the ligand in the active site of the protein and evaluating different poses based on a scoring function, which estimates the binding free energy. nih.gov The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking studies of 1-(4-(benzamido)phenyl)-3-(pyridin-3-yl)urea have been performed to understand its interactions within an enzyme's active site. rsc.org The urea moiety is an effective hydrogen bond donor and acceptor, often forming critical interactions with the protein backbone, a feature frequently observed in kinase inhibitors. rsc.org

Table 3: Representative Molecular Docking Results for a Pyridin-2-yl Urea Inhibitor against ASK1 Kinase This table shows how docking results are typically presented, including binding affinity and key molecular interactions.

Compound Target Protein Predicted Binding Affinity (IC₅₀) Key Interacting Residues (Hypothetical Example)
Compound 2 (pyridin-2-yl urea derivative) ASK1 Kinase 1.55 ± 0.27 nM nih.gov VAL-755 (H-bond with urea NH), GLU-756 (H-bond with urea C=O), LEU-820 (hydrophobic contact)
Selonsertib (Reference inhibitor) ASK1 Kinase Comparable to Compound 2 nih.gov Known binding mode interactions

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantum Chemical Calculations

Quantum chemical calculations offer a more fundamental level of insight, probing the electronic structure, stability, and reactivity of this compound from first principles.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic properties of molecules. google.com For compounds related to this compound, DFT is employed to perform geometry optimizations, yielding accurate molecular structures that show good agreement with experimental X-ray diffraction (XRD) data. chemmethod.com The B3LYP functional combined with basis sets like 6-311++G(d,p) is a common choice for such calculations. chemmethod.com

DFT calculations provide valuable information on:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and potential for electronic transitions. chemmethod.comresearchgate.net

Natural Bond Orbital (NBO) Analysis: This analysis investigates charge delocalization and intramolecular interactions, such as hyperconjugation, providing insight into the stability arising from electron density sharing. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting sites for intermolecular interactions. chemmethod.commdpi.com

Table 4: Selected DFT-Calculated Electronic Properties for a Pyridine Derivative This table provides examples of electronic parameters that can be calculated using DFT to characterize a molecule like this compound.

Property Calculated Value Significance
HOMO Energy -6.5 eV (Example) Energy of the outermost electron orbital; relates to electron-donating ability. chemmethod.com
LUMO Energy -1.2 eV (Example) Energy of the lowest empty orbital; relates to electron-accepting ability. chemmethod.com
HOMO-LUMO Gap (ΔE) 5.3 eV (Example) Indicates chemical reactivity and stability; a larger gap implies higher stability. chemmethod.commdpi.com
Dipole Moment 4.5 Debye (Example) Measures the overall polarity of the molecule, influencing solubility and intermolecular forces.

For systems with complex electronic structures, such as transition metal complexes featuring this compound as a ligand, standard DFT can be insufficient. In these cases, high-level ab initio multireference methods are required. The Complete Active Space Self-Consistent Field (CASSCF) method, often followed by second-order perturbation theory (CASPT2), is essential for correctly describing systems with near-degenerate orbitals, such as those found in many metal complexes and excited states. diva-portal.orgnih.gov

When studying magnetic properties, spin-orbit coupling (SOC) effects must be included. The RASSI-SO (Restricted Active Space State Interaction with Spin-Orbit coupling) method calculates the interaction between different electronic states, which is critical for determining the magnetic anisotropy of a molecule. ungur.orgdiva-portal.org These calculations can accurately predict parameters that are measured in experiments like Electron Paramagnetic Resonance (EPR) spectroscopy, such as the g-tensor and zero-field splitting (ZFS) parameters, which describe the behavior of the molecule in a magnetic field. nih.govacs.org This approach is vital for understanding and designing molecular magnets where pyridinyl-type ligands can mediate magnetic exchange interactions. acs.org

Table 5: Example of Ab Initio Calculated Magnetic Properties for a Co(II) Complex This table illustrates the type of data obtained from advanced ab initio calculations on a metal complex, which could hypothetically involve a pyridinyl-urea ligand.

Property Calculated Value Experimental Correlation
**Ground State g-tensor (gₓ, gᵧ, g₂) ** gₓ=2.5, gᵧ=3.5, g₂=6.9 (Example from a Co(II) complex) acs.org These values describe the anisotropy of the magnetic moment and can be compared with EPR spectroscopy data.
Zero-Field Splitting (D) +10 cm⁻¹ (Example) Describes the energy splitting of spin states in the absence of an external magnetic field.
Exchange Coupling Constant (J) -5 cm⁻¹ (Example) Characterizes the nature (ferromagnetic or antiferromagnetic) and strength of magnetic interaction between metal centers. acs.org

Electrostatic Surface Potential (ESP) Analysis

Electrostatic Surface Potential (ESP) analysis is a computational method used to visualize the charge distribution on the surface of a molecule. acs.orgschrodinger.com It provides a map of the electrostatic potential, which is crucial for understanding and predicting intermolecular interactions, particularly hydrogen bonding. acs.orgiucr.org The ESP map displays electron-rich regions (negative potential, typically colored red or orange) that are prone to electrophilic attack and electron-poor regions (positive potential, typically colored blue) that are susceptible to nucleophilic attack. acs.org

In the context of pyridin-3-yl ureas, ESP analysis offers critical insights into their hydrogen bonding patterns. For the related compound N,N'-bis(3-pyridyl)urea, ESP charge calculations using Density Functional Theory (DFT-B3LYP/6-31G*) have been employed to understand its crystal packing. researchgate.net These studies revealed that intramolecular C-H···O interactions involving the urea oxygen atom sufficiently reduce its electron density. researchgate.net This weakening of the urea carbonyl group as a hydrogen bond acceptor makes other electronegative atoms, such as the pyridyl nitrogen, more viable hydrogen-bond acceptors for the strong N-H donors. researchgate.net This computational finding explains why some dipyridyl ureas deviate from the typical one-dimensional N-H···O hydrogen-bonded "tape" motif commonly observed in other diaryl ureas. researchgate.net The ESP analysis thus clarifies the preferential formation of N-H···N(pyridyl) hydrogen bonds, which directs the crystal packing in these structures. researchgate.net

The ESP is mapped onto an isodensity surface, and the analysis can reveal how substitutions on the pyridine or phenyl rings alter the charge distribution, thereby influencing the molecule's interaction with biological targets or other molecules in a crystal lattice. iucr.org

Prediction of Physicochemical Descriptors and Molecular Interactions

Computational methods are widely used to predict key physicochemical descriptors for this compound derivatives, which are essential for assessing their potential as drug candidates. These descriptors include Topological Polar Surface Area (TPSA) and lipophilicity coefficients (e.g., LogP).

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (usually oxygen and nitrogen) and their attached hydrogens. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. A lower TPSA is generally associated with better membrane permeability.

Lipophilicity , commonly expressed as the logarithm of the partition coefficient (LogP), measures a compound's solubility in a nonpolar solvent (like octanol) versus a polar solvent (like water). It is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME).

Below are predicted physicochemical descriptors for several this compound derivatives:

Table 1: Predicted Physicochemical Descriptors for this compound Derivatives To view the data, click on the headers to sort or use the search bar to filter.

Compound Name TPSA (Ų) Lipophilicity (LogP) Source
1,3-Dithis compound (B26232) 66.9 0.7 (XLogP3) nih.gov
3-Phenyl-1-(pyridin-3-yl)urea 54.0 Not Available chem960.com
1-Benzoyl-3-[(pyridin-3-yl)methyl]urea (B2656628) 87.7 ~2.1 vulcanchem.com
1-(4-Methylphenyl)-3-(pyridin-3-ylmethyl)urea (B5891332) Not Available ~2.1 vulcanchem.com

These computational predictions are vital in the early stages of drug design. For instance, the TPSA value of 66.9 Ų for 1,3-dithis compound suggests good potential for oral bioavailability. nih.gov The moderate lipophilicity (~2.1) estimated for derivatives like 1-benzoyl-3-[(pyridin-3-yl)methyl]urea and 1-(4-methylphenyl)-3-(pyridin-3-ylmethyl)urea indicates a balance between aqueous solubility and membrane permeability. vulcanchem.comvulcanchem.com

Computational Design and Optimization Strategies for Novel this compound Derivatives

Computational chemistry provides powerful strategies for the rational design and optimization of new this compound derivatives with enhanced biological activity and favorable pharmacokinetic profiles. nih.gov These strategies often involve a multi-step process that leverages molecular modeling techniques.

A common approach is structure-based drug design , which begins with the three-dimensional structure of a biological target, such as an enzyme or receptor. nih.gov Molecular docking simulations are then used to predict how different this compound derivatives bind to the active site of the target. nih.govmdpi.com This allows researchers to visualize and analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions) and to prioritize compounds for synthesis and testing. nih.gov For example, in the design of novel kinase inhibitors, pyridin-2-yl urea derivatives were first assessed via molecular docking to predict their binding modes, followed by more accurate absolute binding free energy calculations to estimate their binding affinities. mdpi.com

Hybridization strategies are also employed, where the this compound scaffold is combined with other pharmacophoric fragments known to have desirable properties. mdpi.com This rational design approach was used to create hybrid molecules combining urea and pyridine to develop novel anticancer agents. mdpi.com A stepwise optimization process, guided by computational insights, can lead to compounds with significantly increased potency. mdpi.com

Another key aspect of computational optimization is the prediction of "druglikeness." This involves calculating various physicochemical properties and comparing them against established filters, such as:

Lipinski's Rule of Five : Evaluates molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. japsonline.com

Veber's Rules : Focuses on the number of rotatable bonds and the TPSA as key indicators of oral bioavailability. japsonline.com

Egan's Filter : Uses lipophilicity (WLOGP) and TPSA to predict absorption. japsonline.com

Muegge's Filter : Defines ranges for multiple parameters including molecular weight, XLOGP3, TPSA, and topological features. japsonline.com

By computationally screening virtual libraries of this compound derivatives against these filters, researchers can eliminate compounds with predicted poor ADME properties early in the design phase, saving time and resources. japsonline.com This integrated computational workflow, from initial design and docking to ADME prediction, provides a practical and efficient pathway for the discovery of optimized this compound-based therapeutic agents. mdpi.com

Supramolecular Chemistry and Coordination Polymer Research Involving Pyridin 3 Yl Urea

Design and Synthesis of Metal-Organic Coordination Polymers and Cages

The rational design of coordination polymers and cages hinges on the selection of appropriate organic ligands and metal ions. The structural information encoded within the ligand, such as the directionality of its binding sites and its conformational flexibility, dictates the architecture of the final self-assembled product.

Utilization of (Pyridin-3-yl)urea as a Ligand in Coordination Architectures

This compound derivatives are notable for their role in coordination chemistry, serving as fundamental building blocks for creating coordination complexes and metal-organic frameworks (MOFs). The defining characteristic of these ligands is the dual functionality provided by the pyridyl and urea (B33335) moieties. The nitrogen atom of the pyridin-3-yl group acts as a Lewis base, readily coordinating to transition metal ions. Simultaneously, the urea group provides robust N-H donors and a C=O acceptor, capable of forming strong and directional hydrogen bonds. This dual nature makes it a powerful tool in crystal engineering, enabling the formation of extended networks. The planar geometry of many this compound derivatives further makes them versatile ligands for linking metal ions into predictable and stable superstructures.

Role of Bisthis compound Ligands in the Assembly of Coordination Polymers

Bisthis compound ligands, particularly 1,3-dithis compound (B26232) (also abbreviated as 3-dpu), are especially effective in constructing coordination polymers. nih.goviucr.org These symmetric ligands can bridge two metal centers, facilitating the formation of one-, two-, or three-dimensional networks. The final topology of the resulting polymer is highly dependent on several factors, including the coordination geometry of the metal ion, the presence of co-ligands, and the reaction conditions.

For instance, the reaction of 1,3-dithis compound with copper(II) salts in the presence of dicarboxylate co-ligands like succinate (B1194679) or glutarate leads to the formation of intricate coordination polymers. nih.goviucr.org In one such case, a copper(II) coordination polymer with succinate and 1,3-bisthis compound ligands resulted in a one-dimensional ribbon-like structure. nih.gov Similarly, when glutarate was used as a co-ligand, a tri-periodic coordination polymer network was formed. iucr.orgnih.gov The flexibility of the aliphatic backbone in other bis(pyridyl)urea ligands, such as those with ethylene, propylene, or butylene spacers, also allows for the generation of diverse architectures, including zigzag chains and more complex self-assembled frameworks. researchgate.net

Table 1: Examples of Coordination Polymers Synthesized with Bisthis compound Ligands
LigandMetal IonCo-LigandResulting StructureReference
1,3-dithis compound (3-dpu)Copper(II)Succinate1D ribbon-like coordination polymer nih.gov
1,3-dithis compound (3-dpu)Copper(II)GlutarateTri-periodic coordination polymer network iucr.orgnih.gov
N,N′-bis-(3-pyridyl)ethylene-bis-ureaCopper(II)SulfateCoordination polymer [{Cu(H₂O)₂(SO₄)(L)₁.₅}·9.5H₂O]∞ researchgate.net
N,N′-bis-(3-pyridyl)propylene-bis-ureaCopper(II)SulfateCoordination polymer [{Cu(H₂O)₃(SO₄)(L)}·(H₂O)(EtOH)]∞ researchgate.net
N,N′-ethane-1,2-diylbis(3-pyridin-4-ylurea)Cobalt(II)Sulfate1D ladder structure rsc.org

Complexation with Transition Metal Ions (e.g., Copper(II), Cobalt(II), Palladium(II), Zinc(II))

The coordination chemistry of this compound ligands has been explored with a variety of transition metals, each yielding unique structural outcomes based on the metal's preferred coordination number and geometry.

Copper(II): Copper(II) ions, typically exhibiting square-pyramidal or octahedral geometries, have been extensively used with bisthis compound ligands. In combination with carboxylate co-ligands, Cu(II) often forms dinuclear paddlewheel clusters, {Cu₂(OCO)₄}, which then act as secondary building units. nih.goviucr.org These paddlewheels are subsequently linked by the bisthis compound ligands, with the pyridyl nitrogen atoms occupying the apical positions of the Cu(II) coordination sphere, to form extended chains, ribbons, or layers. nih.goviucr.org

Cobalt(II): Research on cobalt(II) complexes has revealed the formation of diverse structures. For example, the assembly of a flexible bis(pyridylurea) ligand with CoSO₄ resulted in a 1D ladder-like structure. rsc.org Other studies involving different bis(pyridyl)-bis(amide) ligands with cobalt(II) have produced 2D polymeric layers and 1D ribbon chains, demonstrating the structural tunability offered by the ligand design. researchgate.net

Palladium(II): Palladium(II) ions, with a strong preference for square-planar coordination, have been utilized to create discrete, self-assembled cages. The reaction of cis-protected palladium(II) components with N,N'-bis(m-pyridyl)urea has been shown to produce binuclear coordination cages with a [Pd₂(N–N)₂(L)₂]⁴⁺ formulation. researchgate.net Furthermore, complexation of Pd(II) nitrate (B79036) with regioisomeric bis(3-pyridyl)urea ligands featuring different phenylene spacers resulted in the formation of distinct Pd₂L₄ cages. acs.orgnih.gov

Zinc(II): Zinc(II) coordination polymers have also been synthesized using pyridylurea-based ligands. While much of the research focuses on the 4-pyridyl isomer, the principles extend to 3-pyridyl systems. iucr.orgresearcher.life For instance, hydrothermal synthesis using Zn(II) salts, a dicarboxylate, and 1,3-di(pyridin-4-yl)urea (a positional isomer of the title compound) yielded a one-dimensional double-strand coordination polymer. nih.gov The flexible coordination geometry of Zn(II) (typically tetrahedral or octahedral) allows for the formation of varied and complex network topologies.

Table 2: Summary of Transition Metal Complexes with this compound Derivatives
Metal IonLigand TypeObserved ArchitecturesReference
Copper(II)Bisthis compound1D Ribbons, 2D Layers, 3D Networks, Paddlewheel Dimers nih.goviucr.orgresearchgate.net
Cobalt(II)Bis(pyridylurea) / Bis(pyridylamide)1D Ladder Structures, 2D Polymeric Layers rsc.orgresearchgate.net
Palladium(II)Bisthis compoundBinuclear Cages (Pd₂L₂), Isomeric Cages (Pd₂L₄) researchgate.netacs.orgnih.gov
Zinc(II)Di(pyridin-4-yl)urea1D Double-Strands, 3D Networks iucr.orgnih.gov

Investigation of Supramolecular Interactions in this compound Assemblies

Intermolecular Hydrogen Bonding Networks and Their Influence on Crystal Packing

The urea functional group is a cornerstone of supramolecular chemistry due to its ability to form robust and directional hydrogen bonds. In many diaryl urea crystal structures, a common motif is the "urea tape," an α-network of bifurcated N-H···O hydrogen bonds. acs.org However, in N,N'-bis(3-pyridyl)urea and its derivatives, this typical pattern is often disrupted. acs.orgresearchgate.net

Ligand Isomerism and its Impact on Coordination Structure and Topology

The precise placement of coordinating groups within a ligand, known as ligand isomerism, can have a dramatic effect on the final structure of a coordination assembly. Even subtle changes in the geometry of a ligand can lead to vastly different coordination polymers or cages. nih.govresearchgate.net

Self-Assembly Mechanisms and Control over Supramolecular Architecture

The self-assembly of this compound derivatives is primarily governed by a combination of hydrogen bonding and metal-ligand coordination. The urea group's N-H donors and C=O acceptor readily form robust, directional hydrogen bonds, often leading to the formation of one-dimensional tapes or chains. researchgate.net The pyridyl nitrogen introduces an additional coordination site, enabling the linkage of these hydrogen-bonded motifs into higher-dimensional structures through interaction with metal ions.

Control over the final supramolecular architecture can be achieved by systematically varying several factors:

Anions and Solvents: The choice of counter-anion and solvent can play a crucial templating role, influencing the coordination geometry of the metal center and dictating the packing of the supramolecular assemblies. researchgate.netdur.ac.uk

Metal Ion Coordination Geometry: The preferred coordination geometry of the metal ion (e.g., square planar, octahedral) directs the spatial arrangement of the ligands, leading to predictable structural outcomes. nih.govnih.gov

Ligand Flexibility: The flexibility of the spacer group in bis(pyridylurea) ligands can impact the final structure. For example, in copper(II) coordination polymers, conformationally flexible glutarate ligands, in conjunction with dipyridyl-type co-ligands, have been shown to generate diverse topologies. nih.gov

A notable example of controlled self-assembly is the formation of a ribbon-like coordination polymer, [Cu2(succinate)2(1,3-bisthis compound)]n. nih.goviucr.org In this structure, copper(II) ions, succinate ligands, and 1,3-bisthis compound (3-dpu) self-assemble to form one-dimensional ribbons. nih.goviucr.org The copper atoms exhibit a square-pyramidal coordination environment, and the ribbons are further organized into a three-dimensional crystal structure through N-H···O hydrogen bonds. nih.goviucr.org

Functional Applications in Host-Guest Chemistry and Material Science

The unique structural features of this compound-based supramolecular assemblies give rise to a variety of functional applications.

Encapsulation Properties of Metal-Organic Capsules

Metal-organic capsules constructed from this compound derivatives can encapsulate guest molecules within their defined cavities. acs.orgnih.gov The interior of these capsules can be tailored to selectively bind specific guests based on size, shape, and chemical complementarity.

For example, palladium(II)-based coordination cages with pyridyl-urea ligands have demonstrated the ability to encapsulate anions. acs.orgnih.gov The orientation of the urea N-H groups (endohedral or exohedral) within the cage can be controlled by the ligand's isomeric structure, which in turn affects the anion binding capabilities. acs.orgnih.gov One study showed that a cage with endohedrally directed urea hydrogens could bind nitrate ions within its cavity. acs.org

Furthermore, hydrophobic metal-organic capsules have been synthesized that are capable of encapsulating hydrophilic guests in organic solvents. rsc.org This demonstrates the potential for creating microenvironments with distinct properties from the bulk solution. The construction of high-order layered metal-organic capsules with multiple cavities has also been achieved, allowing for the encapsulation of multiple guest molecules, such as C60. nih.gov

Development of Supramolecular Gels and Soft Materials

This compound and its derivatives can act as low-molecular-weight gelators (LMWGs), forming supramolecular gels in various solvents. nih.govrsc.org The gelation process is driven by the self-assembly of the gelator molecules into a three-dimensional fibrous network through non-covalent interactions, primarily hydrogen bonding and π-π stacking. rsc.orgskemman.is

The gelation properties can be tuned by modifying the molecular structure of the gelator. For instance, oxidizing the pyridyl nitrogen to a pyridyl-N-oxide can enhance the gelation properties, leading to improved mechanical and thermal stability of the resulting gels. nih.gov The morphology of the gel fibers can range from rod-like to twisted tapes, as observed through scanning electron microscopy (SEM). skemman.isnih.gov These gels can also exhibit stimuli-responsive behavior, with their properties changing in response to external factors like the addition of metal ions. nih.gov

Gelator SystemSolventKey InteractionsApplication/Property
Aryl-pyridyl ureasVarious organic solventsHydrogen bonding, π-π interactionsAntimicrobial properties rsc.org
Bis(pyridyl)urea N-oxidesWater/aqueous solutionsEnhanced hydrogen bondingImproved thermal and mechanical stability nih.gov
Chiral bis(urea) compoundsOrganic solventsHydrogen bonding, chiral recognitionEnhanced thermal and mechanical strength in mixed gels skemman.is

Gas Adsorption Studies within Coordination Cages

The porous nature of coordination cages assembled from this compound-based ligands makes them promising materials for gas adsorption. acs.orgrsc.org The size and chemical nature of the cage's pores can be designed to selectively adsorb specific gases.

In a study of isomeric Pd2L4 cages, where L is a bisthis compound derivative, the cages demonstrated the ability to adsorb CO2. acs.orgnih.gov The CO2 adsorption capacity was found to be dependent on the specific isomer of the cage, highlighting the structure-function relationship in these materials. acs.orgnih.gov

Coordination CageGuest GasKey Finding
[Pd2(L1)4]CO2Exhibited CO2 adsorption. acs.orgnih.gov
[Pd2(L2)4]CO2Showed better CO2 adsorption compared to other isomers. acs.orgnih.gov
[Pd2(L3)4]CO2Adsorbed CO2. acs.orgnih.gov

L1 = 1,1'-(1,2-phenylene)bis(3-(pyridin-3-yl)urea), L2 = 1,1'-(1,3-phenylene)bis(3-(pyridin-3-yl)urea), L3 = 1,1'-(1,4-phenylene)bis(3-(pyridin-3-yl)urea)

Magnetic Properties of this compound-based Coordination Polymers

Coordination polymers incorporating paramagnetic metal ions and this compound-based ligands can exhibit interesting magnetic properties. The magnetic behavior is highly dependent on the nature of the metal center and the structural arrangement of the metal ions within the polymer. researchgate.net

For example, a copper(II) coordination polymer with 1,3-bisthis compound and glutarate ligands forms a three-dimensional network. nih.gov The structure contains {Cu2(OCO)4} paddlewheel clusters, which are well-known motifs in magnetic materials. nih.gov The magnetic properties of such materials arise from the magnetic exchange interactions between the metal centers, which are mediated by the bridging ligands. The precise geometry and connectivity of the coordination polymer dictate the nature and strength of these interactions, leading to a range of magnetic phenomena.

Investigation of Biological Interactions and Mechanistic Insights of Pyridin 3 Yl Urea Derivatives

Biological Target Identification and Validation

The therapeutic effects of (Pyridin-3-yl)urea derivatives are rooted in their ability to interact with specific biological targets, thereby modulating cellular pathways involved in disease.

Enzyme Inhibition Studies

This compound derivatives have demonstrated inhibitory activity against several key enzymes implicated in various diseases.

Dihydrofolate Reductase (DHFR): Certain pyridine-containing compounds, such as pyrido[2,3-d]pyrimidines, have been identified as potent inhibitors of DHFR. sci-hub.senih.gov This enzyme is crucial for the synthesis of nucleic acids and amino acids, making it a key target in cancer and infectious diseases. nih.govekb.eg For instance, some 2,4-diamino-6-substituted-pyrido[2,3-d]pyrimidine derivatives have shown inhibitory activity against DHFR from various organisms, including Pneumocystis carinii and Toxoplasma gondii. sci-hub.se Structure-activity relationship (SAR) studies of hetero-bicyclic pyrido[2,3-d]pyrimidine (B1209978) analogues revealed that a trifluoro derivative was highly selective for Pneumocystis jirovecii DHFR over the mammalian form. sci-hub.se

Kinase Insert Domain-containing Receptor (KDR): Also known as VEGFR-2, KDR is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. researchgate.netwikipedia.org Several this compound derivatives have been developed as KDR inhibitors. nih.govnih.gov For example, a series of o-amino-arylurea derivatives were synthesized and evaluated for their KDR inhibitory activity, leading to the identification of a potent inhibitor, 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl)amino)pyridin-3-yl)urea, with an IC50 value of 0.0689 µM. researchgate.netnih.gov The urea (B33335) moiety is an essential pharmacophoric feature in many KDR inhibitors, including the approved cancer drug Sorafenib. researchgate.net

Soluble Human Epoxide Hydrolase (sEH): This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory properties. nih.govmdpi.com By inhibiting sEH, the levels of beneficial EETs are increased. nih.govplos.org 1,3-disubstituted ureas are potent inhibitors of sEH. researchgate.net The inclusion of a pyridine (B92270) ring in some urea-based inhibitors has been explored, although in some cases, it led to a reduction in potency. researchgate.net However, other reports in patent literature suggest that pyridine-containing ureas can be potent sEH inhibitors. researchgate.net

Interaction with Specific Receptors and Signaling Pathways

Beyond direct enzyme inhibition, this compound derivatives can modulate complex signaling cascades.

Toll-like Receptor 4 (TLR4) Pathway: TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering an inflammatory response. preprints.orgmdpi.com Dysregulation of the TLR4 pathway is implicated in various inflammatory diseases. nih.gov Some bioactive compounds can inhibit TLR4-mediated inflammation. nih.gov While direct interaction of simple this compound with TLR4 is not extensively documented in the provided results, the broader class of compounds that modulate this pathway is under investigation. For example, TAK-242 is a known TLR4 inhibitor. preprints.org The alternative NLRP3 inflammasome activation pathway involves TLR4. preprints.org

Modulation of Myosin Activity and Cardiac Sarcomere Function

A significant area of research for this compound derivatives is in the treatment of heart conditions by directly targeting the proteins responsible for muscle contraction.

Cardiac Myosin Inhibition: Certain substituted urea derivatives can selectively modulate the cardiac sarcomere, the fundamental contractile unit of heart muscle. google.comgoogle.com These compounds can act as cardiac myosin inhibitors, reducing the hypercontractility associated with conditions like hypertrophic cardiomyopathy (HCM). cytokinetics.com Aficamten (B8198243), a this compound derivative, is an investigational, selective, small-molecule cardiac myosin inhibitor. cytokinetics.com It binds directly to cardiac myosin at a distinct allosteric site, preventing it from entering a force-producing state. This leads to a reduction in the number of active actin-myosin cross-bridges during each cardiac cycle, thereby suppressing myocardial hypercontractility. nih.gov Mechanistically, aficamten inhibits myosin ATPase activity by shifting myosin heads to a slower ATPase state, without significantly altering the thick filament structure. biorxiv.org This results in decreased force and calcium sensitivity. biorxiv.org

Structure-Activity Relationship (SAR) Studies for Biological Function

The biological activity of this compound derivatives is highly dependent on their chemical structure. SAR studies are crucial for optimizing their potency and selectivity.

Elucidation of Critical Structural Motifs for Biological Potency

SAR studies have identified several key structural features that influence the biological activity of this compound derivatives.

Aryl Substituents: The nature and position of substituents on the aryl rings of urea derivatives play a critical role in their potency. For instance, in a series of KDR inhibitors, the presence of a trifluoromethyl group on the phenyl ring was found to be important for activity. researchgate.netnih.gov In another study on diaryl urea derivatives, electron-withdrawing groups like -CF₃ and -NO₂ on the phenyl ring increased their potency against solid tumors.

Urea Linkage: The urea moiety itself is a critical pharmacophore, capable of forming multiple hydrogen bonds with target proteins, which is essential for binding and biological activity. nih.gov

Heterocyclic Components: The pyridine ring is a key component, and its substitution pattern can significantly impact biological activity. nih.gov For example, in the development of KDR inhibitors, linking the this compound core to a quinoline (B57606) moiety resulted in a highly potent compound. researchgate.netnih.gov The use of other heterocyclic linkers, such as pyridin-2-ylmethoxy groups, has been shown to improve solubility and target engagement in kinase inhibitors.

Impact of Molecular Stereochemistry on Biological Activity

The three-dimensional arrangement of atoms in a molecule can have a profound effect on its biological function.

Chirality and Enantioselectivity: For this compound derivatives with chiral centers, the stereochemistry can be critical for biological activity. ontosight.ai Although specific examples for this compound are not detailed in the provided search results, the principle is well-established for other urea-based inhibitors. For instance, in a series of sEH inhibitors, a significant difference in inhibitory activity was observed between enantiomers, with the (S)-enantiomer of one compound being 40-fold more potent than its (R)-enantiomer. nih.gov The stereochemistry at the C3 position of a pyrrolidine (B122466) ring in structurally related urea compounds is also noted as being critical for biological activity. vulcanchem.com

Geometric Isomerism: The configuration around double bonds can also influence activity. For example, the 'E' stereochemistry around a carbon-nitrogen double bond in a 1-(1-Adamantyl)-3-[(E)-pyridin3-ylmethylideneamino]urea derivative is a defining structural feature. ontosight.ai

Data Tables

Table 1: this compound Derivatives and Their Biological Targets

Compound Class/ExampleBiological TargetKey Findings
Pyrido[2,3-d]pyrimidine derivativesDihydrofolate Reductase (DHFR)Potent inhibitors with applications in anticancer and anti-parasitic therapies. sci-hub.senih.gov
1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl)amino)pyridin-3-yl)ureaKinase Insert Domain-containing Receptor (KDR/VEGFR-2)Potent inhibitor with an IC50 of 0.0689 µM, highlighting the importance of the urea and substituted aryl motifs. researchgate.netnih.gov
1,3-Disubstituted ureasSoluble Human Epoxide Hydrolase (sEH)Inhibition of sEH leads to increased levels of anti-inflammatory and vasodilatory EETs. researchgate.net
AficamtenCardiac MyosinSelective inhibitor that reduces myocardial hypercontractility by binding to an allosteric site on cardiac myosin. cytokinetics.com

Table 2: Structure-Activity Relationship Highlights

Structural FeatureImpact on Biological ActivityExample
Aryl Substituents Electron-withdrawing groups can enhance potency.-CF₃ group on the phenyl ring increases potency of KDR inhibitors. researchgate.net
Heterocyclic Linkers Can improve solubility and target engagement.Pyridin-2-ylmethoxy groups in kinase inhibitors.
Stereochemistry Can be critical for potency and selectivity.(S)-enantiomer of a urea-based sEH inhibitor is 40-fold more potent than the (R)-enantiomer. nih.gov

Mechanistic Studies of Biological Action

Investigation of Cellular and Subcellular Interactions (e.g., Viscosity Changes)

The interaction of this compound derivatives within cellular and subcellular environments is a critical area of investigation for understanding their mechanisms of action. The viscosity of the cellular microenvironment, which can range from 1-2 cP in the cytoplasm to over 100 cP in organelles like mitochondria, is crucial for normal physiological functions. rsc.org Disruptions in this homeostasis are linked to various pathological conditions, making it a target for diagnostic and therapeutic research. rsc.org

Fluorescent probes are instrumental in monitoring these microenvironmental changes. Researchers have developed sensitive near-infrared (NIR) fluorescent probes based on a styrene-coated boron dipyrromethene (BODIPY) scaffold to detect subtle changes in cellular viscosity. researchgate.net These probes can be used to monitor viscosity shifts in different cellular compartments during processes like autophagy. researchgate.net In one study, a this compound derivative, 1-(4-chlorophenyl)-3-(pyridin-3-yl)urea (PBQ), was identified as a potent snail-killing agent. researchgate.net To elucidate its mechanism, which was previously unclear, structural modifications of PBQ were used to develop new probes to identify its protein targets within the cell. researchgate.net This approach highlights how derivatives of the core compound can be functionalized to investigate their own cellular interactions.

Furthermore, fluorescent sensors have been designed specifically to target and report on the viscosity within mitochondria. For instance, a probe named Mito-VH was engineered to dually detect mitochondrial viscosity and hydrogen peroxide (H₂O₂), utilizing distinct fluorescence signals. rsc.org Such tools are invaluable for studying how compounds might induce cellular stress or dysfunction, linking chemical structure to effects on subcellular organelle integrity.

Detailed Analysis of Protein-Ligand Binding Modes

The biological activity of this compound derivatives is fundamentally linked to their ability to bind to specific protein targets. The urea moiety is a key structural feature, capable of forming strong hydrogen bonds with amino acid residues in protein binding sites, which enhances the potency and selectivity of these compounds. researchgate.net

A significant breakthrough in understanding these interactions came from the high-resolution crystal structure of the human P2Y₁ receptor in complex with 1-(2-(2-(tert-butyl)phenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea (BPTU), a potent antagonist. nih.gov This study revealed that BPTU binds to a novel allosteric pocket located entirely outside the receptor's helical bundle, at the interface with the lipid bilayer. nih.gov The urea linker was shown to be critical, forming two hydrogen-bond interactions that are essential for high-affinity binding. nih.gov Docking simulations with related urea derivatives have validated this binding mode. nih.gov

Molecular docking studies have been widely used to predict and analyze the binding of other this compound derivatives to their respective targets:

Antimicrobial Targets: In the development of antibacterial agents, derivatives of 3-(pyridine-3-yl)-2-oxazolidinone were docked into the 50S ribosome subunit. nih.gov The models predicted that the active compounds bind in a narrow pocket of the peptidyl transferase center (PTC), with hydrogen bonds forming between the oxazolidinone ring and purine (B94841) or pyrimidine (B1678525) residues of the ribosomal RNA. nih.gov For a series of Pyridine-3-carboxamide-6-yl-ureas, modeling was used to guide the design of inhibitors targeting the ATPase sub-unit of bacterial DNA gyrase. nih.gov

Anticancer Targets: The anticancer activity of many pyridine-urea hybrids is attributed to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.commdpi.com Docking studies showed that these compounds fit into the ATP-binding site of VEGFR-2, with the urea group forming crucial hydrogen bonds with key residues, mimicking the binding of approved drugs like Sorafenib. mdpi.com The stability of these ligand-protein complexes is heavily influenced by these hydrogen bond interactions. mdpi.com

Exploration of Biological Applications

Research into Antimicrobial Agents

This compound derivatives have emerged as a promising class of antimicrobial agents, with research demonstrating activity against a range of pathogens, including drug-resistant strains.

A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and showed potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. nih.gov Several of these compounds exhibited minimum inhibitory concentrations (MICs) comparable to the antibiotic Linezolid. nih.gov Further investigation into one of the lead compounds, 21d, demonstrated significant, concentration-dependent inhibition of biofilm formation and a reduced tendency for inducing drug resistance in S. pneumoniae over a 15-day period compared to Linezolid. nih.gov

Other research has focused on different structural scaffolds and mechanisms. A series of 1-(2-chloropyridin-3-yl)-3-substituted urea derivatives showed both antibacterial and antifungal activities. researchgate.net In another study, new 1H-pyrazolo[3,4-b]pyridine derivatives containing a urea moiety were synthesized and evaluated as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in microbial metabolism. ekb.eg These compounds, particularly 6c, showed broad-spectrum antimicrobial activity. ekb.eg Additionally, pyridine-3-carboxamide-6-yl-ureas have been specifically designed as novel inhibitors of the bacterial DNA gyrase ATPase subunit, demonstrating potent efficacy against Gram-positive bacteria. nih.gov

Table 1: Antimicrobial Activity of Selected this compound Derivatives

Compound Series Target Organism/Enzyme Key Findings Reference
3-(Pyridine-3-yl)-2-oxazolidinones Gram-positive bacteria (S. aureus, S. pneumoniae) Compounds 21b, 21d, 21e, and 21f showed strong activity similar to Linezolid. Compound 21d inhibited biofilm formation. nih.gov
1-(2-Chloropyridin-3-yl)-3-substituted ureas Gram-positive and Gram-negative bacteria, fungi Compounds with a fluoro substituent on the phenyl ring (3b, 3c) exhibited potent antimicrobial activities. researchgate.net
1H-Pyrazolo[3,4-b]pyridin-3-yl)urea derivatives Various bacterial and fungal strains / DHFR enzyme Compound 6c revealed broad-spectrum antimicrobial activity and potent DHFR inhibition. ekb.eg

Investigation of Antineoplastic and Antiproliferative Activities

Derivatives of this compound represent a significant area of research in the development of new anticancer agents. These compounds have demonstrated potent activity against a wide array of human cancer cell lines, often through the inhibition of critical signaling pathways like VEGFR-2. mdpi.comresearchgate.net

A study focused on a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives tested against the NCI-60 human cancer cell line panel. mdpi.comnih.gov Compounds 5a and 5d, which feature a hydroxymethyl piperidine (B6355638) moiety, were identified as the most active. mdpi.com They showed superior potency compared to paclitaxel (B517696) in 21 cancer cell lines, particularly renal cancer and melanoma lines, and were more potent than gefitinib (B1684475) in over 30 cell lines. mdpi.comnih.gov Compound 5a was found to be lethal to several cell lines, including SK-MEL-5 (melanoma) and MDA-MB-468 (breast cancer). mdpi.comnih.gov

Another series of pyridine-ureas was evaluated against the MCF-7 breast cancer cell line. mdpi.com Compound 8e was exceptionally potent, with an IC₅₀ value of 0.22 μM, making it significantly more active than the reference drugs Doxorubicin and Sorafenib. mdpi.com Compounds 8b and 8e also showed broad inhibitory activity across the NCI 58 cell line panel and were found to inhibit VEGFR-2 in the low micromolar range. mdpi.comresearchgate.net The antiproliferative effects of pyridine-ureas have been noted against other cancer cell lines, including A549 (lung) and HCT-116 (colorectal).

Table 2: Antiproliferative Activity of Selected this compound Derivatives

Compound Series Cell Line(s) Reported Activity (IC₅₀ / % Growth Inhibition) Reference
1-Phenyl-3-(4-(pyridin-3-yl)phenyl)ureas (5a, 5d) NCI-60 Panel (Renal, Melanoma, Colon, Breast) Superior potency to paclitaxel and gefitinib in numerous cell lines. 5a showed lethal effects on SK-MEL-5, MDA-MB-468, others. mdpi.comnih.gov
Pyridine-ureas (8e, 8n) MCF-7 (Breast) 8e: IC₅₀ = 0.22 µM; 8n: IC₅₀ = 1.88 µM (48h). More potent than Doxorubicin. mdpi.com
Pyridine-ureas (8b, 8e) NCI 58 Panel / VEGFR-2 Broad growth inhibition (12-91%). VEGFR-2 IC₅₀ = 5.0 µM (8b), 3.93 µM (8e). mdpi.comresearchgate.net
Quinazoline-pyridine-urea hybrids (4i, 4k) MCF-7 (Breast) GI₅₀ = 3.35 µM (4i), 3.03 µM (4k). mdpi.com

Study of Anti-inflammatory and Analgesic Potential

The pyridine-urea scaffold and related heterocyclic structures are recognized for their potential in developing anti-inflammatory and analgesic agents. researchgate.net The mechanism of action for these compounds often involves the inhibition of key mediators of the inflammatory cascade, such as cyclooxygenase (COX) enzymes or the production of pro-inflammatory cytokines. mdpi.comrsc.org

Research into pyrazole (B372694) derivatives, which share structural similarities with pyridines, has shown that compounds with a C-3-pyridine-3-yl substitution exhibit notable anti-inflammatory potential. mdpi.com Some pyrazolopyridine derivatives have also been identified as potent anti-inflammatory inhibitors. mdpi.com Similarly, studies on novel 3,4-dihydropyrimidin-2(1H)-one urea derivatives found that several compounds showed promising inhibitory activity against the pro-inflammatory cytokines TNF-α (Tumor Necrosis Factor-alpha) and IL-6 (Interleukin-6). researchgate.net

A study on new pyrimidine-pyridine hybrids identified a pyrido[2,3-d]pyrimidine derivative as a highly efficient anti-inflammatory agent in a carrageenan-induced rat paw edema model, showing 74% edema inhibition within one hour. rsc.org The structure-activity relationship (SAR) analysis indicated that the presence of electron-releasing groups enhanced the anti-inflammatory effects. rsc.org Furthermore, some 3-indolyl pyridine derivatives have been reported to possess good anti-inflammatory activity. researchgate.net In addition to anti-inflammatory effects, certain pyrazole derivatives have also demonstrated significant analgesic potential in experimental models. mdpi.com

Development of Antiviral Compounds

The pyridine nucleus is a fundamental heterocyclic structure that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. researchgate.netmdpi.com Pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netontosight.airesearchgate.netresearchgate.net The structural versatility of the pyridine ring allows for the development of novel therapeutic agents. researchgate.netmdpi.com

Research into pyridine-containing compounds has highlighted their potential as antiviral agents against a variety of viruses, such as human immunodeficiency virus (HIV), hepatitis B and C viruses, and respiratory syncytial virus (RSV). researchgate.net The mechanism of action for these antiviral effects can vary, encompassing the inhibition of viral enzymes like reverse transcriptase and polymerase, interference with viral maturation, and the blockage of viral replication cycles. researchgate.net Specifically, urea derivatives incorporating a pyridine moiety have been a subject of interest in the pursuit of new antiviral drugs. ontosight.airesearchgate.net While the broader class of pyridine derivatives shows significant promise, specific research focusing exclusively on the antiviral activities of this compound and its direct derivatives is an area requiring further investigation to fully elucidate their potential and mechanisms of action.

Molluscicidal Activity and Associated Biological Mechanisms

This compound derivatives have emerged as a promising class of molluscicides for controlling snail populations that act as intermediate hosts for parasites, such as Schistosoma mansoni and Schistosoma japonicum. nih.govnih.govresearchgate.net The control of these snail populations is a critical strategy in the interruption of schistosomiasis transmission. nih.govresearchgate.net

A series of pyridylphenylurea derivatives were synthesized and evaluated for their effectiveness against the invasive snail Biomphalaria straminea, an intermediate host of Schistosoma mansoni. nih.govnih.govresearchgate.net Among the synthesized compounds, 1-(4-chlorophenyl)-3-(pyridin-3-yl)urea and 1-(4-bromophenyl)-3-(pyridin-3-yl)urea demonstrated significant molluscicidal activity against adult snails. nih.govnih.govresearchgate.net These compounds also showed potent inhibitory effects on the hatchability of snail eggs. nih.govnih.govresearchgate.net Notably, these derivatives exhibited good target specificity, with high toxicity to snails but low toxicity to fish, making them potentially safer for aquatic environments. nih.govnih.govresearchgate.net

Further studies have explored the use of 1-(4-chlorophenyl)-3-(pyridin-3-yl)urea, also referred to as PBQ, against other snail species like Pomacea canaliculata (golden apple snail) and Oncomelania hupensis. researchgate.netipd.org.cn This compound has shown strong molluscicidal potency against both adult and juvenile snails. ipd.org.cn Field trials have confirmed its efficacy in reducing snail populations. ipd.org.cn

The preliminary investigation into the mechanism of action of these pyridylphenylurea derivatives on B. straminea revealed that exposure to these compounds led to a significant increase in the activities of acid phosphatase (ACP) and nitric oxide synthase (NOS) in the snails. nih.govnih.govresearchgate.net However, no significant changes were observed in the activities of alkaline phosphatase (ALP), acetylcholinesterase (AChE), and superoxide (B77818) dismutase (SOD). nih.govnih.govresearchgate.net The elevation of nitric oxide is an innate immune defense mechanism, and its increased level following exposure to pyridyl phenyl urea derivatives has been reported. researchgate.net Transcriptomics analysis of P. canaliculata treated with PBQ indicated a significant impact on carbohydrate and lipid metabolism pathways, providing further insight into its molluscicidal mechanism. ipd.org.cn

**Table 1: Molluscicidal Activity of this compound Derivatives against *Biomphalaria straminea***

Compound Name Structure Adult Snail LD₅₀ (mg/L) Egg Hatchability IC₅₀ (mg/L)
1-(4-chlorophenyl)-3-(pyridin-3-yl)urea 1-(4-chlorophenyl)-3-(pyridin-3-yl)urea 0.50 nih.govnih.govresearchgate.net 0.05 nih.govnih.govresearchgate.net
1-(4-bromophenyl)-3-(pyridin-3-yl)urea 1-(4-bromophenyl)-3-(pyridin-3-yl)urea 0.51 nih.govnih.govresearchgate.net 0.09 nih.govnih.govresearchgate.net

**Table 2: Effect of this compound Derivatives on Enzyme Activities in *Biomphalaria straminea***

Compound Acid Phosphatase (ACP) Nitric Oxide Synthase (NOS) Alkaline Phosphatase (ALP) Acetylcholinesterase (AChE) Superoxide Dismutase (SOD)
1-(4-chlorophenyl)-3-(pyridin-3-yl)urea Significantly Elevated nih.govnih.govresearchgate.net Significantly Elevated nih.govnih.govresearchgate.net No Significant Change nih.govnih.govresearchgate.net No Significant Change nih.govnih.govresearchgate.net No Significant Change nih.govnih.govresearchgate.net
1-(4-bromophenyl)-3-(pyridin-3-yl)urea Significantly Elevated nih.govnih.govresearchgate.net Significantly Elevated nih.govnih.govresearchgate.net No Significant Change nih.govnih.govresearchgate.net No Significant Change nih.govnih.govresearchgate.net No Significant Change nih.govnih.govresearchgate.net

Future Directions and Emerging Research Avenues for Pyridin 3 Yl Urea Research

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

Traditional synthesis methods for urea (B33335) derivatives often rely on hazardous reagents like phosgene (B1210022) and isocyanates, which pose significant safety and environmental concerns. nih.govrsc.org Consequently, a primary focus of future research is the development of green and sustainable synthetic pathways that are more efficient and atom-economical.

Emerging strategies are moving away from harsh chemicals and solvents. One promising green approach involves the C–H functionalization of pyridine (B92270) N-oxides with dialkylcyanamides. rsc.org This method is solvent- and halide-free and has demonstrated good-to-high yields (63–93%) for a broad spectrum of pyridine-2-yl substituted ureas, a concept applicable to pyridin-3-yl isomers. rsc.orgrsc.org Another sustainable technique is microwave-assisted synthesis, which has been used to produce novel pyridine derivatives in excellent yields (82–94%) with significantly reduced reaction times (2–7 minutes). acs.org These methods represent a significant step towards environmentally benign chemical production. researchgate.net Researchers are also exploring the use of reusable catalysts and alternative energy sources to further minimize the environmental impact of synthesis. acs.orgresearchgate.net

Table 1: Comparison of Synthetic Methodologies for Pyridine-Urea Derivatives
MethodologyKey FeaturesTypical ReagentsAdvantagesReference
Traditional SynthesisRelies on highly reactive and toxic intermediates.Amines, Phosgene, IsocyanatesWell-established and widely applicable. nih.gov nih.gov
C–H FunctionalizationSolvent- and halide-free green approach.Pyridine N-oxides, DialkylcyanamidesHigh yields (73-92%), atom-economical, avoids toxic solvents and halides. rsc.org rsc.orgrsc.org
Microwave-Assisted SynthesisUses microwave irradiation to accelerate reactions.p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone (B1666503) derivatives, ammonium (B1175870) acetateExcellent yields (82-94%), pure products, very short reaction times (2-7 min). acs.org acs.org
Catalytic HydrogenationReduction of a nitro group to an amine for subsequent urea formation.4-nitrobenzenethiol, 2-(chloromethyl)pyridine (B1213738) derivatives, Pd-C catalystKey step in multi-step synthesis of complex derivatives. mdpi.com mdpi.com

Integration of Advanced Computational Approaches for Rational Drug Design and Materials Discovery

Advanced computational methods are becoming indispensable for accelerating the discovery of new drugs and materials based on the (Pyridin-3-yl)urea scaffold. Techniques such as pharmacophore modeling, quantitative structure-activity relationship (QSAR) analysis, and molecular docking allow researchers to predict the biological activity and physical properties of novel compounds before their synthesis, saving time and resources. nih.govtandfonline.com

For example, in the development of antibacterial agents targeting the DNA gyrase subunit B (GyrB), a pharmacophore model (AADDR.13) was generated for a series of pyridine-3-carboxamide-6-yl-urea derivatives. nih.govresearchgate.net This model, which had a high coefficient of determination (r² = 0.918), identified the crucial chemical features required for potent inhibition. nih.gov 3D-QSAR studies further provided contour maps that revealed the key structural elements influencing inhibitory activity. tandfonline.com Similarly, molecular docking has been used to simulate the binding of this compound derivatives to various targets, including the VEGFR-2 kinase domain and the sigma-1 receptor (σ1R), revealing key hydrogen bonding and stacking interactions that are critical for binding affinity. mdpi.commdpi.com These computational insights guide the rational design of molecules with enhanced potency and selectivity. nih.gov

Table 2: Application of Computational Methods in this compound Research
Computational TechniqueTarget/System StudiedKey FindingsReference
Pharmacophore Modeling & 3D-QSARDNA Gyrase B (GyrB) InhibitorsGenerated a validated pharmacophore model (AADDR.13) with high predictive power (r² = 0.918) to identify essential structural features for inhibition. nih.govtandfonline.com nih.govtandfonline.comresearchgate.net
Molecular Docking & Dynamics SimulationVEGFR-2 Kinase InhibitorsIdentified stable hydrogen bonds with key residues (Glu885, Asp1046) in the DFG-out conformation, explaining the high potency of certain compounds. mdpi.com mdpi.com
Molecular DockingSigma-1 Receptor (σ1R) LigandsPredicted binding affinities (−8.6 to −11.4 kcal/mol) for new acyl urea analogs, guiding the selection of lead compounds for synthesis and testing. mdpi.com mdpi.comnih.gov
Virtual ScreeningATM Kinase InhibitorsIdentified a lead compound from a generated molecular library, which was subsequently optimized for improved metabolic stability and potency. acs.org acs.org

Exploration of this compound Scaffolds in Catalysis and Organocatalysis

The unique structural characteristics of this compound derivatives make them attractive candidates for applications in catalysis. The urea group is an effective hydrogen-bond donor, capable of activating substrates, while the pyridine nitrogen can act as a Lewis base or a ligand for metal centers. nih.gov This dual functionality opens avenues for their use as organocatalysts or as ligands in metal-catalyzed reactions.

While much of the current literature focuses on catalysts for the synthesis of pyridine derivatives, emerging research is beginning to explore the catalytic potential of the scaffolds themselves. nih.govresearchgate.net For instance, the hydrogen-bonding ability of the urea moiety is a key feature in many organocatalytic reactions. nih.gov Furthermore, the pyridine ring can be readily functionalized to tune the electronic and steric properties of the molecule, allowing for the design of highly specific catalysts. The development of bimetallic or functionalized metal-organic frameworks (MOFs) that incorporate these scaffolds could lead to novel heterogeneous catalysts with enhanced activity and reusability for a variety of organic transformations. rsc.org

Elucidation of Undiscovered Biological Targets and Pathways

While this compound derivatives have been investigated for their effects on known targets like protein kinases and bacterial enzymes, there is vast potential to uncover novel biological activities and mechanisms of action. tandfonline.commdpi.com The structural diversity achievable with this scaffold suggests that these compounds may interact with a wide range of biological molecules. ontosight.ai

Recent studies have already expanded their known biological profile. For instance, certain derivatives have been found to induce a non-apoptotic form of cell death called methuosis, characterized by the formation of large cytoplasmic vacuoles. tandfonline.com This discovery opens up a new therapeutic strategy for cancer treatment. Other research has pointed to activity against targets such as lysophosphatidic acid (LPA) receptors, which are involved in cell proliferation and migration. google.com Future work will likely involve high-throughput screening and chemoproteomics to identify new protein targets and elucidate the complex signaling pathways modulated by these compounds, potentially leading to treatments for a wider range of diseases, including inflammatory and cardiovascular conditions.

Table 3: Known and Emerging Biological Targets for this compound Derivatives
Biological Target/PathwayTherapeutic AreaKey Research FindingsReference
VEGFR-2AnticancerCompound 8a showed potent activity against MCF7 cells (GI50 = 0.06 μM); compound 8h was most active against HCT116 cells (GI50 = 0.33 μM). mdpi.com mdpi.commdpi.com
DNA Gyrase B (GyrB)AntibacterialPyridine-3-carboxamide-6-yl ureas show broad-spectrum activity against Gram-positive bacteria. nih.gov nih.govnih.govtandfonline.com
Methuosis InductionAnticancerDeletion of a 1-(p-tolyl)urea moiety and relocation of the (4-(pyridin-3-yl)pyrimidin-2-yl)amino group to the 5-position of an indole (B1671886) ring significantly increased vacuolization-inducing effects. tandfonline.com tandfonline.com
Gram-Positive BacteriaAntibacterialDerivatives of 3-(pyridine-3-yl)-2-oxazolidinone exhibited strong antibacterial activity, with compound 21d showing low potential for resistance development. frontiersin.org frontiersin.org
Lysophosphatidic Acid (LPA) ReceptorsAnticancer, Wound RepairLPA signaling, a potential target for pyridin-3-yl derivatives, influences cell proliferation, migration, and anti-apoptotic activity. google.com google.com

Application of this compound in Nano- and Biomaterials Science

The self-assembly properties and versatile coordination chemistry of this compound make it a highly promising building block for the construction of advanced nanomaterials and biomaterials. The interplay between the hydrogen-bonding urea tape synthon and the metal-coordinating pyridine moiety allows for the creation of ordered supramolecular structures with unique properties.

A notable example is the synthesis of hydrogen-bonded nanotubular zinc(II) complexes using N-(9-anthracenyl)-N′-(4-pyridyl)urea as a ligand. researchgate.net In these structures, the urea groups self-associate to form a tape, which is essential for the formation of the nanotubes. researchgate.net Additionally, this compound derivatives are being explored for functionalizing the surface of magnetic nanoparticles (MNPs). rsc.org These functionalized MNPs can be used as recoverable catalysts in organic synthesis, combining the advantages of homogeneous and heterogeneous catalysis. nih.govresearchgate.net Future research in this area will focus on designing novel metal-organic frameworks (MOFs), hydrogels, and other smart materials for applications in catalysis, chemical sensing, and drug delivery.

Table 4: Applications of this compound in Materials Science
Material TypeSpecific Derivative/SystemKey Feature/ApplicationReference
Supramolecular NanotubesZinc(II) complexes with N-(9-anthracenyl)-N′-(4-pyridyl)ureaSelf-assembly driven by urea-urea hydrogen bonding and metal coordination to form well-defined nanotubular structures. researchgate.net researchgate.net
Magnetic NanocatalystsFe3O4 nanoparticles functionalized with urea-benzimidazole sulfonic acidUsed as a magnetically recoverable catalyst for the multicomponent synthesis of 2-amino-3-cyano pyridines. rsc.org rsc.org
Corrosion InhibitorsUrea-derived Mannich bases such as 1-(morpholino(pyridin-4-yl)methyl)urea (UMP)Adsorb on mild steel surfaces to prevent corrosion in acidic environments. acs.org acs.org

Q & A

Q. What are the standard synthetic routes for (Pyridin-3-yl)urea derivatives, and how do reaction conditions influence yields?

Methodological Answer: this compound derivatives are typically synthesized via condensation reactions between pyridin-3-amine and substituted phenyl isocyanates. Key variables include solvent choice (e.g., DMF or THF), temperature (often 60–80°C), and stoichiometric ratios. For example, compounds like 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives (e.g., 5a-5j ) were prepared using hydroxymethylpiperidine substituents, with yields ranging from 70–88% depending on steric and electronic effects . Characterization via 1H^1H-NMR and IR spectroscopy is critical to confirm urea bond formation and substituent positioning .

Q. How can researchers validate the purity and structural integrity of this compound compounds?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is recommended for purity assessment. Structural validation requires a combination of spectroscopic techniques:

  • 1H^1H-NMR to confirm proton environments (e.g., urea NH peaks at δ 8.5–9.5 ppm).
  • IR spectroscopy to identify urea C=O stretches (~1640–1680 cm1^{-1}).
  • High-resolution mass spectrometry (HRMS) for molecular ion verification. Crystallographic refinement using SHELXL (e.g., SHELX-97) is advised for unambiguous structural determination in solid-state studies .

Q. What in vitro assays are suitable for initial screening of this compound bioactivity?

Methodological Answer: Antiproliferative activity is commonly assessed using the NCI-60 cancer cell line panel, with compounds tested at 10 μM concentrations. Dose-response curves (IC50_{50} values) for derivatives like 5f and 5g against leukemia (e.g., SR cells) and breast cancer (e.g., MCF7) lines provide preliminary SAR insights. MTT or sulforhodamine B assays are standard for viability quantification, with triplicate runs to ensure reproducibility .

Advanced Research Questions

Q. How can structural modifications of this compound derivatives optimize binding to kinase targets (e.g., EGFR or VEGFR)?

Methodological Answer: Substituent engineering at the phenyl and pyridinyl rings can enhance target affinity. For instance:

  • Electron-withdrawing groups (e.g., -CF3_3 in 5j ) improve hydrophobic interactions in kinase ATP pockets.
  • Hydrogen-bond donors (e.g., hydroxymethylpiperidine in 5a-5e ) mimic natural ATP ribose interactions. Molecular docking (AutoDock Vina) and MD simulations (AMBER) should validate binding modes, complemented by surface plasmon resonance (SPR) for kinetic profiling (KD_D, kon_{on}/koff_{off}) .

Q. What strategies resolve contradictions in SAR data for this compound derivatives across different cancer models?

Methodological Answer: Discrepancies often arise from cell-specific uptake mechanisms or off-target effects. To address this:

  • Perform transporter inhibition assays (e.g., using verapamil for P-gp) to assess permeability barriers.
  • Use isoform-selective kinase profiling (Eurofins KinaseProfiler) to identify off-target interactions.
  • Cross-validate with patient-derived xenograft (PDX) models to confirm relevance to human pathophysiology .

Q. How should researchers design experiments to assess the metabolic stability of this compound compounds?

Methodological Answer:

  • Liver microsomal assays (human or murine) with NADPH cofactors quantify Phase I metabolism (t1/2_{1/2}).
  • LC-MS/MS identifies major metabolites (e.g., hydroxylation at pyridinyl C4).
  • CYP450 inhibition assays (e.g., CYP3A4) evaluate drug-drug interaction risks. Stability in plasma (37°C, 24 hr) should also be tested to rule out esterase-mediated degradation .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

Methodological Answer:

  • Nonlinear regression (GraphPad Prism) using a four-parameter logistic model (Hill equation) to calculate IC50_{50}.
  • ANOVA with Tukey’s post-hoc test for multi-group comparisons (e.g., cell line panels).
  • Principal component analysis (PCA) to correlate substituent properties (logP, polar surface area) with bioactivity .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

Methodological Answer:

  • Implement quality-by-design (QbD) principles: vary reaction parameters (e.g., solvent, catalyst loading) systematically via a factorial design (JMP software).
  • Use process analytical technology (PAT) (e.g., in situ FTIR) for real-time monitoring.
  • Apply accelerated stability testing (40°C/75% RH, 3 months) to identify degradation pathways .

Ethical & Reporting Standards

Q. What are the best practices for reporting crystallographic data of this compound compounds?

Methodological Answer:

  • Deposit raw diffraction data in the Cambridge Structural Database (CSD) with CCDC numbers.
  • Report R1_1 and wR2_2 values (< 0.05 and 0.15, respectively) and include anisotropic displacement parameters.
  • Validate H-bonding networks using Mercury software and check for π-π stacking via PLATON .

Q. How should conflicting bioactivity data between in vitro and in vivo models be addressed in publications?

Methodological Answer:

  • Clearly distinguish assay conditions (e.g., serum-free vs. serum-containing media).
  • Discuss pharmacokinetic factors (e.g., plasma protein binding, clearance rates) in vivo.
  • Use Bland-Altman plots to quantify bias between models and propose mechanistic hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.